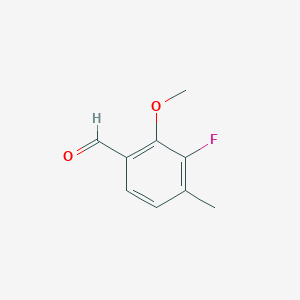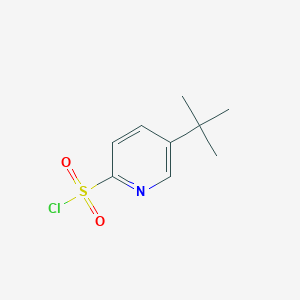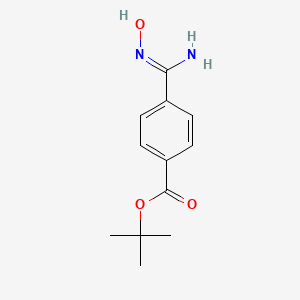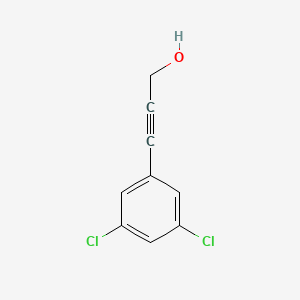
2-(2,6-Difluorophenyl)1,3-dioxolane
Descripción general
Descripción
2-(2,6-Difluorophenyl)1,3-dioxolane is a cyclic ether that has a dioxolane ring and two fluorinated phenyl groups. It is a liquid at room temperature .
Molecular Structure Analysis
The molecular formula of 2-(2,6-Difluorophenyl)1,3-dioxolane is C9H8F2O2. It has a molecular weight of 186.16 g/mol . The structure includes a dioxolane ring and two fluorinated phenyl groups.Physical And Chemical Properties Analysis
2-(2,6-Difluorophenyl)1,3-dioxolane is a liquid at room temperature . The storage temperature is 2-8°C .Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties :
- Lukács, Porcs-Makkay, and Simig (2003) studied the lithiation of 2-(chloroaryl)-2-methyl-1,3-dioxolanes, which is a process useful for synthesizing ortho-functionalized acetophenone derivatives, a key component in various chemical syntheses (Lukács, Porcs-Makkay, & Simig, 2003).
- Morariu and Simionescu (1994) investigated the polymerization of 2-(2′,4′-dichlorophenyl)-4-methylene-1,3-dioxolane, highlighting its potential in creating polymers through various chemical routes (Morariu & Simionescu, 1994).
Applications in Material Science :
- Chen et al. (2015) explored the use of 1,3-dioxolane-terminated liquid crystals in enhancing the dielectric and optical anisotropy of tolane-liquid crystals. This research is significant for the development of advanced liquid crystal displays and other optical devices (Chen et al., 2015).
Pharmaceutical and Medicinal Chemistry Applications :
- Popova (2009) studied the synthesis of new halogen-substituted 2-pentafluorophenyl-2-trifluoromethyl-1,3-dioxolanes. These compounds have potential applications in pharmaceuticals and agrochemicals (Popova, 2009).
Advanced Synthesis Techniques :
- Huerta, Gómez, and Yus (1999) demonstrated the use of 2-(chlorophenyl)-1,3-dioxolanes in generating formyl- and acetyl-phenyllithium equivalents, a technique useful in various synthetic applications (Huerta, Gómez, & Yus, 1999).
Polymer Chemistry :
- Lillie and Avery (1994) researched the protection of ketones and aldehydes as 4-trimethylsilylmethyl-1,3-dioxolanes, a method important in polymer and organic synthesis (Lillie & Avery, 1994).
Safety and Hazards
The safety information for 2-(2,6-Difluorophenyl)1,3-dioxolane includes several hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing hands and other skin areas thoroughly after handling .
Propiedades
IUPAC Name |
2-(2,6-difluorophenyl)-1,3-dioxolane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F2O2/c10-6-2-1-3-7(11)8(6)9-12-4-5-13-9/h1-3,9H,4-5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKMLLTBCXNMBBP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)C2=C(C=CC=C2F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![Benzyl-[3-(2H-pyrazol-3-yl)-benzyl]-amine, 95%](/img/structure/B6318341.png)







![Cycloheptyl-[4-(2-methyl-2H-pyrazol-3-yl)-benzyl]-amine, 95%](/img/structure/B6318410.png)
